Product packaging for N-(pyrrolidin-2-ylmethyl)ethanamine(Cat. No.:CAS No. 129231-12-5)

N-(pyrrolidin-2-ylmethyl)ethanamine

Cat. No.: B175947
CAS No.: 129231-12-5
M. Wt: 128.22 g/mol
InChI Key: WBPMBVAAVPXDKI-UHFFFAOYSA-N
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Description

N-(pyrrolidin-2-ylmethyl)ethanamine (CAS 129231-12-5) is a chemical compound with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol. This amine-containing compound features a pyrrolidine ring, a scaffold highly valued in medicinal chemistry and drug discovery for its three-dimensional coverage and ability to influence stereochemistry and physicochemical properties . The compound serves as a key building block in chemical synthesis. It has been utilized as a precursor for the synthesis of chiral bidentate ligands, such as S-1-phenyl-N-(S-pyrrolidin-2-ylmethyl)ethanamine (PPMA). These ligands form complexes with metals like zinc, which have demonstrated high activity as catalysts in the ring-opening polymerization (ROP) of rac -lactide to produce heterotactic polylactide, a biodegradable and biorenewable polymer . Researchers employ this compound for its potential to explore new chemical space in the development of novel catalysts and sustainable materials. The physicochemical properties of the pyrrolidine ring contribute to the solubility and binding characteristics of the final molecules . This product is intended for research purposes and chemical synthesis only. It is not for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2 B175947 N-(pyrrolidin-2-ylmethyl)ethanamine CAS No. 129231-12-5

Properties

IUPAC Name

N-(pyrrolidin-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-2-8-6-7-4-3-5-9-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPMBVAAVPXDKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562879
Record name N-[(Pyrrolidin-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129231-12-5
Record name N-[(Pyrrolidin-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of N Pyrrolidin 2 Ylmethyl Ethanamine and Its Derivatives

Reactivity Profiles of Amine Functional Groups

The dual amine functionalities of N-(pyrrolidin-2-ylmethyl)ethanamine, a primary ethylamine (B1201723) and a secondary pyrrolidine-based amine, are the primary sites of its chemical reactivity. These groups can undergo a variety of transformations, including oxidation, sulfonamide formation, and condensation reactions to form imines and enamines.

The nitrogen atoms in this compound can be susceptible to oxidation. Generally, the oxidation of amines can lead to a variety of products depending on the oxidant and the structure of the amine. For tertiary amines, oxidation often results in the formation of an N-oxide. In a process described for a related compound, N,N-dimethyl-2-[5'-oxo-2'-pyrrolidine]ethylamine, the tertiary amine was oxidized to the corresponding N-oxide derivative. google.com This type of reaction can be carried out using various oxidizing agents.

Common oxidizing agents and conditions for the oxidation of tertiary amines to their N-oxides are summarized in the table below.

Oxidizing AgentSolvent(s)Temperature Range (°C)
Hydrogen Peroxide (30%)Water, Methanol, Ethanol-5 to 50
Peracetic AcidNoneAmbient
OzoneChloroform, Dilute Sulfuric Acid-78 to Ambient
Persulfuric AcidNoneAmbient

This data is generalized from the oxidation of a related pyrrolidinone derivative. google.com

While the primary amine of this compound can also be oxidized, the products can be more complex, potentially leading to nitroso, nitro, or oxime compounds, or even cleavage of the C-N bond, depending on the reaction conditions. The pyrrolidine (B122466) ring itself can also undergo oxidation, though this typically requires stronger oxidizing agents or specific catalytic systems. nih.gov

A common and important reaction of primary and secondary amines is their reaction with sulfonyl chlorides to form sulfonamides. This reaction, known as sulfonylation, is a reliable method for creating a stable S-N bond. organic-chemistry.orgekb.eg Given that this compound possesses both a primary and a secondary amine, it can react with sulfonylating agents at either or both nitrogen atoms, depending on the stoichiometry and reaction conditions.

The general reaction for the formation of a sulfonamide from an amine and a sulfonyl chloride is as follows:

R-SO₂Cl + R'₂NH → R-SO₂NR'₂ + HCl

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. A variety of protocols exist for this transformation, including microwave-assisted synthesis and reactions using N-silylamines. organic-chemistry.orgnih.gov For instance, the synthesis of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide demonstrates the sulfonylation of a secondary amine within a pyrrolidine ring structure. scialert.net

The following table presents a general procedure for the synthesis of p-toluenesulfonamides from amino acids, which is analogous to the potential sulfonylation of this compound.

StepReagent/ConditionPurpose
1Amino acid in water, Na₂CO₃, 0°CDissolve substrate and provide basic conditions
2p-Toluenesulfonyl chloride (p-TsCl)Sulfonylating agent
3Warm to room temperature, stir for 48hAllow reaction to proceed to completion
4Acidify with 20% aqueous HCl to pH 2Protonate the carboxylate and precipitate the product
5Suction filtration, wash with pH 2.2 buffer, dryIsolate and purify the sulfonamide product

This data is adapted from a general procedure for the synthesis of p-toluenesulfonamides from amino acids. scialert.net

The reaction of amines with aldehydes and ketones is a fundamental transformation in organic chemistry. Primary amines react to form imines (also known as Schiff bases), while secondary amines form enamines. libretexts.orgmasterorganicchemistry.com this compound, with its distinct primary and secondary amine groups, has the potential to form either of these derivatives depending on the reaction conditions and the carbonyl compound used.

Imine Formation: The primary ethylamine group can react with an aldehyde or ketone in a reversible, acid-catalyzed process to yield an imine. masterorganicchemistry.com The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. This intermediate then dehydrates to form the C=N double bond of the imine. libretexts.org

Enamine Formation: The secondary amine of the pyrrolidine ring can react with an enolizable aldehyde or ketone to form an enamine. masterorganicchemistry.com The mechanism is similar to imine formation up to the formation of the iminium ion. However, since the secondary amine lacks a second proton on the nitrogen to be eliminated, a proton is removed from an adjacent carbon atom, resulting in the formation of a C=C double bond conjugated to the nitrogen atom. ucalgary.ca Pyrrolidine itself is often used as a catalyst and reactant for enamine formation due to its favorable reactivity. wikipedia.orgorganic-chemistry.org

The general mechanisms for imine and enamine formation are outlined below:

Reaction TypeReactant(s)Key IntermediateProduct
Imine FormationPrimary Amine + Aldehyde/KetoneCarbinolamine, Iminium IonImine (C=N)
Enamine FormationSecondary Amine + Aldehyde/KetoneCarbinolamine, Iminium IonEnamine (C=C-N)

The pH of the reaction is crucial; the reaction is typically slow at very high or very low pH and proceeds optimally under weakly acidic conditions (pH 4-5). masterorganicchemistry.com

Reaction Mechanisms of Ring Systems

The pyrrolidine ring in this compound and its derivatives is a key structural feature that influences its reactivity, particularly in nucleophilic substitution and hydrolysis reactions.

The pyrrolidine ring, especially when functionalized, can participate in various nucleophilic substitution reactions. The specific mechanism depends on the nature of the substrate, the nucleophile, and the reaction conditions.

One important class of reactions is aromatic nucleophilic substitution (SNAr), where an N-substituted pyrrolidine acts as the nucleophile. For example, N-substituted pyrrolidines can react with compounds like p-chloronitrobenzene under high pressure. These reactions proceed through a quaternary ammonium (B1175870) salt intermediate, which can then undergo either dealkylation or ring-opening. oup.com The N-arylation of pyrrolidines can also be achieved through photocatalytic methods or traditional cross-coupling reactions like the Buchwald-Hartwig and Chan-Lam reactions, which often involve metal catalysts. helsinki.fi

Intramolecular nucleophilic substitution is another key reaction pathway for derivatives of this compound. For instance, appropriately substituted derivatives can undergo cyclization to form bicyclic systems. An example of this is the palladium-catalyzed SN2 cyclization of an acyclic precursor to form a pyrrolidine mimic. beilstein-journals.org Efficient routes to construct N-substituted pyrrolidines can also involve a one-pot reaction integrating amide activation, reduction, and intramolecular nucleophilic substitution. nih.gov

The table below summarizes different nucleophilic substitution mechanisms relevant to pyrrolidine derivatives.

MechanismDescriptionExample Reaction
SNAr Aromatic nucleophilic substitution where the pyrrolidine nitrogen acts as a nucleophile, attacking an electron-deficient aromatic ring.Reaction of an N-substituted pyrrolidine with p-chloronitrobenzene. oup.com
Buchwald-Hartwig A palladium-catalyzed cross-coupling reaction forming a C-N bond between an aryl halide/triflate and an amine.N-arylation of a pyrrolidine derivative with an aryl bromide. helsinki.fi
Intramolecular SN2 An internal nucleophilic attack by a nitrogen atom to displace a leaving group within the same molecule, leading to ring formation.Cyclization of a halogenated amide to form a pyrrolidine ring. nih.gov

Direct acid-catalyzed hydrolysis of the C-N bonds in an aliphatic amine like this compound is not a typical or facile reaction under standard conditions. However, derivatives formed from this compound, such as amides and imines, are susceptible to acid-catalyzed hydrolysis.

Hydrolysis of Amide Derivatives: If this compound is first acylated to form an amide, this amide can be hydrolyzed back to the amine and a carboxylic acid by heating with an acid catalyst. The mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. colorado.edu This is the reverse of an acid-catalyzed esterification or amidation reaction. libretexts.org

Hydrolysis of Imine Derivatives: Imines formed from the primary amine group of this compound can be readily hydrolyzed back to the parent amine and the corresponding aldehyde or ketone in the presence of aqueous acid. masterorganicchemistry.com The mechanism is the reverse of imine formation. It begins with the protonation of the imine nitrogen, followed by the nucleophilic attack of water on the iminium carbon. The resulting carbinolamine intermediate then breaks down to release the amine and the carbonyl compound. masterorganicchemistry.com

The general conditions for the hydrolysis of these derivatives are outlined below.

DerivativeReagentConditionProducts
AmideDilute Acid (e.g., HCl)HeatAmine + Carboxylic Acid
ImineAqueous Acid (H₃O⁺)Typically mildAmine + Aldehyde/Ketone

The hydrolysis of amides is generally slower and requires more forcing conditions (e.g., heating) than the hydrolysis of imines. colorado.edulibretexts.org

Elucidation of Reaction Pathways and Transition States

The chemical reactivity of this compound and its derivatives is a subject of significant interest, particularly in the context of understanding their roles in catalysis and synthesis. Mechanistic investigations, often supported by computational studies such as Density Functional Theory (DFT), have shed light on the intricate pathways and transition states involved in their reactions. These studies are crucial for optimizing reaction conditions and designing novel catalysts and synthetic methodologies.

Nucleophilic Reactivity and Reaction Pathways

The reactivity of this compound is largely dictated by the nucleophilic character of its nitrogen atoms and the stereochemistry of the pyrrolidine ring. The secondary amine in the ethylamine side chain and the tertiary amine within the pyrrolidine ring (in N-substituted derivatives) can both participate in nucleophilic reactions.

One area of significant investigation is the role of pyrrolidine derivatives as nucleophiles in ring-opening reactions of activated cyclic compounds. For instance, in the reaction of donor-acceptor (D-A) cyclopropanes with primary amines like anilines and benzylamines, a Lewis acid-catalyzed ring-opening of the cyclopropane (B1198618) occurs, followed by lactamization to form 1,5-substituted pyrrolidin-2-ones. mdpi.com While this compound itself was not the primary focus of this specific study, the investigation into the reaction of various anilines and benzylamines provides a foundational understanding of the nucleophilic addition mechanism that would be applicable. The process involves the initial attack of the amine on the cyclopropane, leading to a γ-aminoester intermediate, which then undergoes cyclization. mdpi.com The efficiency of this process is highly dependent on the Lewis acid catalyst and the substituents on both the amine and the cyclopropane. mdpi.com

Transition State Analysis in Catalysis

Derivatives of this compound are also utilized as chiral ligands in asymmetric catalysis. The elucidation of transition states in these catalytic cycles is paramount for understanding the origin of enantioselectivity. For instance, chiral phosphorous triamides based on an (S)-N-(pyrrolidin-2-ylmethyl)aniline backbone have been synthesized and applied in copper-catalyzed Michael additions and nickel-catalyzed hydrovinylation reactions. researchgate.net The modular synthesis of these ligands allows for the control of chirality at the phosphorus center, which in turn influences the geometry of the transition state and the stereochemical outcome of the reaction. researchgate.net

Computational Insights into Reactivity

Computational chemistry, particularly DFT, has proven to be a powerful tool for predicting the reactivity of this compound and related compounds. Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can predict the most likely sites for electrophilic and nucleophilic attack. For this compound, such calculations can help in understanding its reactivity profile with various biological targets or electrophilic reagents.

In a study on the chalcogenation and fluorination of pyridine (B92270), FMO analysis of the N-DNP Zincke imine intermediate and the phenylthiol radical provided insights into the favorable radical addition pathway. nih.gov The relatively small energy gap between the Singly Occupied Molecular Orbital (SOMO) of the radical and the HOMO of the Zincke imine was consistent with the observed high reactivity. nih.gov

Mechanistic Studies of Related Pyrrolidine Systems

Mechanistic studies of related pyrrolidine systems offer valuable transferable insights. For example, the Michael addition of amines to nitrostyrenes has been shown to proceed via a two-step mechanism involving the initial nucleophilic attack of the amine to form an intermediate, followed by elimination. Experiments using deuterated solvents have supported a protic solvent-mediated pathway. Such detailed mechanistic work on analogous reactions helps in postulating and verifying the pathways for reactions involving this compound.

Furthermore, investigations into the synthesis of pyrrolidin-2-ones from donor-acceptor cyclopropanes have detailed the optimization of reaction conditions and the influence of various catalysts, providing a roadmap for similar transformations. mdpi.com The formation of acyclic intermediates and their subsequent cyclization have been characterized, offering a clear picture of the reaction progress. mdpi.com

Table of Reaction Parameters and Observations

Reaction TypeReactantsCatalyst/ConditionsKey Mechanistic InsightRef
Pyrrolidin-2-one SynthesisDonor-Acceptor Cyclopropanes, Anilines/BenzylaminesLewis Acids (e.g., Ni(ClO₄)₂·6H₂O), Acetic Acid, Toluene (reflux)Formation of a γ-aminoester intermediate followed by cyclization. mdpi.com
Pyridine C3-ThiolationN-activated 3-phenylpyridine, N-(phenylthio)phthalimide, PyrrolidineCH₃CN, 80°CTandem ring-opening, radical addition-elimination, and aromatized ring-closing sequence via a Zincke imine intermediate. nih.gov
Michael AdditionNitrostyrenes, Amines/HydrazinesMild, non-catalytic conditionsTwo-step mechanism with initial nucleophilic attack as the rate-determining step, followed by a retro-aza-Henry type process.
Asymmetric HydrovinylationStyreneChiral Phosphorous Triamide Ligands based on (S)-N-(pyrrolidin-2-ylmethyl)aniline, Nickel catalystLigand structure controls the transition state geometry and enantioselectivity. researchgate.net

Coordination Chemistry and Ligand Architecture of N Pyrrolidin 2 Ylmethyl Ethanamine Systems

Formation of Metal Complexes

The formation of metal complexes with N-(pyrrolidin-2-ylmethyl)ethanamine is influenced by factors such as the nature of the metal ion, the solvent system, and the reaction conditions. The ligand typically coordinates through its nitrogen atoms, acting as a bidentate or potentially as a building block for more complex ligand architectures.

Zinc(II) Complexes

This compound has been shown to bind to Zinc(II) ions, forming complexes that are effective as catalysts in polymerization reactions, such as the polymerization of lactide. The coordination typically occurs through the pyrrolidine (B122466) nitrogen and the secondary amine nitrogen, creating a stable chelate ring.

While specific structural data for simple Zinc(II) complexes with this compound are not extensively detailed in the available literature, insights can be drawn from related systems. For instance, Zinc(II) complexes with other thiophene-derived Schiff base ligands have been synthesized and characterized, often revealing tetrahedral or distorted tetrahedral geometries around the zinc center. acs.org The synthesis of these complexes is typically achieved by reacting the ligand with a Zinc(II) salt, such as ZnCl2 or ZnBr2, in an appropriate solvent like ethanol. acs.orgrsc.org The resulting complexes can be characterized by various spectroscopic techniques and single-crystal X-ray diffraction. rsc.org

The formation of dinuclear Zinc(II) complexes with unsymmetrical ligands containing N-donor sets has also been reported as models for the active sites of zinc-containing phosphoesterases. nih.gov These studies highlight the ability of Zinc(II) to participate in complex coordination environments, which may also be relevant to the chemistry of this compound.

A summary of representative Zinc(II) complexes with related N-donor ligands is presented in the table below.

Complex FormulaLigandMetal SaltGeometryReference
[LTHZnCl2](E)-N¹,N¹-dimethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamineZnCl₂Tetrahedral acs.org
[LTHZnBr2](E)-N¹,N¹-dimethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamineZnBr₂Tetrahedral acs.org
ZnL1Cl(E)-N-((pyridine-2-yl)methylene)-2-((2-pyridine-2-yl)oxazolidin-3-yl)ethanamineZn(ClO₄)₂Distorted Trigonal Bipyramidal rsc.org

Copper(II) and Nickel(II) Coordination Compounds

This compound and its derivatives are also known to form stable coordination compounds with Copper(II) and Nickel(II). The coordination behavior of these metal ions with N-donor ligands is rich and varied, leading to a range of geometries and electronic properties.

Copper(II) Complexes: Copper(II) complexes with N-donor ligands, including those with pyrrolidine moieties, have been extensively studied. mdpi.com The reaction of Copper(II) salts with ligands containing secondary amines and pyridine (B92270) or pyrrole (B145914) groups often results in the formation of mononuclear or polynuclear complexes. researchgate.netijcce.ac.ir For instance, the reaction of CuCl₂ with N-substituted bis(2-pyridylmethyl)amine derivatives can lead to discrete mononuclear or 1-D polymeric complexes. researchgate.net The geometry around the Copper(II) center in these complexes is typically distorted square planar or square pyramidal. mdpi.comijcce.ac.irresearchgate.net In some cases, the solvent can play a crucial role in the final structure, as seen in the transformation of a pyrrolidine-containing complex in dichloromethane. mdpi.com

Nickel(II) Complexes: Nickel(II) complexes with this compound and related ligands exhibit a variety of coordination geometries, including square planar, tetrahedral, and octahedral. researchgate.netscience.gov The specific geometry is often influenced by the ligand's steric and electronic properties, as well as the counter-ions present. researchgate.net For example, Ni(II) complexes with bidentate Schiff base ligands have been shown to adopt a square planar geometry. researchgate.net In contrast, octahedral geometries are observed for Ni(II) complexes with certain tetradentate ligands derived from pyrrole. researchgate.net The synthesis of these complexes often involves the reaction of a Nickel(II) salt with the ligand in a suitable solvent. nih.gov

The following table summarizes the coordination geometries of some Copper(II) and Nickel(II) complexes with related N-donor ligands.

Metal IonLigand SystemCoordination GeometryReference
Copper(II)N-substituted bis(2-pyridylmethyl)amine derivativesDistorted Square Pyramidal, 1-D Polymeric researchgate.net
Copper(II)Thiophene-derived Schiff baseDistorted Tetrahedral rsc.org
Copper(II)Quinaldinate and PyrrolidineTrans-isomer, Square Pyramidal mdpi.com
Nickel(II)[(N1Z,N2Z)-N1,N2-bis((1H-pyrrol-2-yl)methylene)ethane-1,2-diamine]Octahedral researchgate.net
Nickel(II)Bidentate Schiff baseSquare Planar researchgate.net
Nickel(II)Tripodal aminopyridine ligandsDistorted Octahedral uu.nl

Ligand Design Principles and Coordination Modes

The coordination behavior of this compound is dictated by its inherent structural features, which allow for different coordination modes and the design of more complex ligand systems.

Bidentate and Tripodal Ligand Geometries

Bidentate Coordination: In its simplest form, this compound acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyrrolidine ring and the nitrogen atom of the ethanamine side chain. This mode of coordination forms a stable five-membered chelate ring, which is a common feature in the coordination chemistry of diamine ligands. The flexibility of the ethylamine (B1201723) arm allows the ligand to adapt to the preferred coordination geometry of the metal ion. Bidentate nitrogen ligands are fundamental building blocks in coordination chemistry, and their complexes with various metals, including Zinc, Copper, and Nickel, have been widely studied. science.gov

Tripodal Ligand Geometries: While this compound itself is a bidentate ligand, it can serve as a foundational unit for the construction of tripodal ligands. Tripodal ligands are a class of chelating agents that have a central atom or group connected to three donor-containing arms. These ligands are of significant interest because they can enforce specific coordination geometries on metal ions, often leaving one coordination site open for substrate binding or catalytic activity. nih.govuu.nlresearchgate.net For example, tripodal ligands based on a tertiary amine core with three pendant donor arms are known to form stable complexes with a variety of transition metals. nih.govresearchgate.net The design of such ligands can be systematically varied to tune the steric and electronic properties of the resulting metal complexes. researchgate.net

Influence of Pyrrolidine Moiety on Chelation Stereochemistry

When the ligand is derived from a chiral source, such as (S)-pyrrolidin-2-ylmethanamine, the resulting metal complexes can exhibit a high degree of stereocontrol. researchgate.net The chiral center at the 2-position of the pyrrolidine ring can direct the coordination of the ligand in a specific manner, leading to the formation of diastereomeric complexes with distinct properties. This principle is widely exploited in asymmetric catalysis, where chiral ligands are used to induce enantioselectivity in chemical reactions. researchgate.netuni-marburg.de

Electronic Structure and Properties of Metal Complexes

The electronic properties of transition metal complexes can be probed using a variety of experimental techniques, including UV-Vis spectroscopy, magnetic susceptibility measurements, and electrochemical methods. bohrium.comd-nb.info Computational methods, such as Density Functional Theory (DFT), are also powerful tools for elucidating the electronic structure and predicting the properties of these complexes. rsc.orgd-nb.info

For instance, in iron(III) complexes with tridentate ligands containing a pyrrolidine moiety, the electronic spectra exhibit ligand-to-metal charge-transfer (LMCT) transitions in the visible region. bohrium.com The electrochemical properties of these complexes, such as the Fe(III)/Fe(II) redox couple, are also influenced by the nature of the ligand. bohrium.com Similarly, the electronic structure of copper(II) and nickel(II) complexes with N-donor ligands determines their color, magnetic behavior, and catalytic activity. researchgate.netuu.nl The d-d transitions in the UV-Vis spectra of these complexes provide information about the coordination geometry and the ligand field strength.

While specific electronic structure data for complexes of this compound are not extensively reported, the principles derived from the study of related systems provide a framework for understanding their properties. The combination of the σ-donating amine groups and the specific steric constraints imposed by the pyrrolidine ring will undoubtedly lead to unique electronic structures for its metal complexes.

Structural Characterization of Coordination Compounds

Single-Crystal X-ray Diffraction Analysis

While crystallographic data for a complex with the parent this compound ligand are not widely available, valuable structural insights can be drawn from closely related derivatives. A notable example is the zinc(II) complex with the chiral bidentate ligand S-1-phenyl-N-(S-pyrrolidin-2-ylmethyl)ethanamine (PPMA). X-ray crystallographic analysis of dichlorido[S-1-phenyl-N-(S-pyrrolidin-2-ylmethyl)ethanamine]zinc(II), or (PPMA)ZnCl₂, reveals significant details about how this ligand class coordinates to a metal center.

In the (PPMA)ZnCl₂ complex, the zinc(II) ion is coordinated by the two nitrogen atoms of the PPMA ligand and two chloride ions, resulting in a four-coordinate species. The geometry around the zinc center is described as a distorted tetrahedron. The PPMA ligand acts as a bidentate N,N'-donor, forming a chelate ring with the metal ion. The distortion from ideal tetrahedral geometry is indicated by the internal bond angles of the complex.

Key crystallographic data for the related (PPMA)ZnCl₂ complex are summarized in the table below. These parameters, such as the Zn-N and Zn-Cl bond lengths and the N-Zn-N and Cl-Zn-Cl bond angles, are crucial for defining the coordination sphere of the metal.

Below is an interactive table summarizing selected crystallographic data for the related zinc(II) complex.

Table 1. Selected Crystallographic Data for Dichlorido[S-1-phenyl-N-(S-pyrrolidin-2-ylmethyl)ethanamine]zinc(II).
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
Bond Lengths (Å)
Zn—N (average)2.060(4)
Zn—Cl (average)2.179(16)
Bond Angles (°)
N—Zn—N~88-90
Cl—Zn—Cl~110-115
Dihedral Angle (N-Zn-N/Cl-Zn-Cl)88.06(8)

Spectroscopic Characterization of Coordination Environments (e.g., IR, UV-Vis, ESR)

Spectroscopic methods are indispensable for characterizing coordination compounds, particularly in cases where suitable single crystals for X-ray diffraction cannot be obtained. These techniques provide complementary information about the ligand's coordination mode and the electronic properties of the metal center.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for confirming the coordination of this compound to a metal ion. The coordination of the amine groups to the metal center leads to characteristic shifts in the vibrational frequencies of N-H and C-N bonds. Typically, the N-H stretching vibration (ν(N-H)) of a free secondary amine in the pyrrolidine ring and the primary amine of the ethanamine moiety appear in the 3300-3500 cm⁻¹ region. Upon coordination to a metal, the electron density on the nitrogen atom decreases, weakening the N-H bond and causing a shift of the ν(N-H) band to a lower frequency (red shift). For instance, in related pyrrolidine-2-carboxylic acid complexes, the ν(N-H) band shifts upon complexation, indicating coordination via the nitrogen atom. nih.gov Similarly, the C-N stretching vibrations, usually found in the 1000-1250 cm⁻¹ region, may also shift upon complexation. nih.gov The appearance of new bands in the far-IR region (typically 400-600 cm⁻¹) can often be assigned to the formation of new metal-nitrogen (M-N) bonds, providing direct evidence of coordination. nih.govresearchgate.net

The following interactive table summarizes typical changes in IR frequencies upon coordination.

Table 2. Typical IR Spectral Band Shifts for this compound Coordination.
Vibrational ModeFree Ligand (cm⁻¹)Coordinated Ligand (cm⁻¹)Assignment
ν(N-H)~3350 - 3250Lower frequencyN-H stretch
ν(C-N)~1250 - 1020ShiftedC-N stretch
-Absent~600 - 400M-N stretch

UV-Visible (UV-Vis) Spectroscopy

Electronic or UV-Visible spectroscopy provides information on the electronic structure of the metal ion in the complex. For transition metal complexes of this compound, two main types of electronic transitions can be observed: d-d transitions and charge-transfer transitions. nih.gov The d-d transitions, which involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital, are typically weak and appear in the visible region of the spectrum. The position and number of these bands can give clues about the coordination geometry (e.g., octahedral vs. tetrahedral) around the metal ion. researchgate.net Charge-transfer (CT) transitions are much more intense and usually occur in the ultraviolet or near-visible region. For a ligand like this compound, which has no significant chromophores, the most likely CT transitions are ligand-to-metal charge transfer (LMCT) bands, where an electron is excited from a ligand-based orbital to a metal-based d-orbital. acs.org

The table below shows representative electronic transitions for nitrogen-donor ligand complexes.

Table 3. Representative UV-Vis Absorption Data for N-Donor Ligand Complexes.
Complex TypeAbsorption Band (nm)Assignment
Cu(II) - N-donor500 - 700d-d transitions (distorted octahedral/square planar)
Fe(III) - N-donor400 - 600Ligand-to-Metal Charge Transfer (LMCT)
Zn(II) - N-donor< 300Intra-ligand or LMCT

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique applicable only to complexes containing unpaired electrons (i.e., paramagnetic species), such as those of Cu(II), Fe(III), or Mn(II). The ESR spectrum provides detailed information about the electronic environment of the metal ion. The key parameters obtained from an ESR spectrum are the g-factor and the hyperfine splitting constant (A). The g-factor gives information about the electronic structure of the metal ion, and its anisotropy (g∥ vs. g⊥) can help determine the ground electronic state and the symmetry of the coordination sphere. For example, in Cu(II) complexes, a g∥ > g⊥ > 2.0023 is characteristic of a dₓ₂-y₂ ground state, typical for square planar or elongated octahedral geometries. rsc.org The g∥/|A∥| ratio is often used as an empirical index to describe the degree of tetrahedral distortion in Cu(II) complexes. rsc.org Furthermore, the interaction of the electron spin with the nuclear spin of the donor atoms (like ¹⁴N) can lead to superhyperfine splitting, which provides direct evidence of the atoms coordinated to the metal. The observation of superhyperfine splitting from nitrogen atoms in the ESR spectrum of a complex would confirm the N-coordination of the this compound ligand. nih.gov

Catalytic Applications of N Pyrrolidin 2 Ylmethyl Ethanamine Derived Catalysts

Organocatalysis in Asymmetric Organic Reactions

The inherent chirality of the N-(pyrrolidin-2-ylmethyl)ethanamine backbone has been effectively harnessed in the development of organocatalysts for asymmetric synthesis. These metal-free catalysts, often created by modifying the amine functionalities, have demonstrated high efficacy in controlling the stereochemical outcomes of various carbon-carbon bond-forming reactions.

Enantioselective Mannich Reactions

Organocatalysts derived from this compound have been successfully applied in enantioselective Mannich reactions. These reactions are pivotal in organic synthesis for producing β-amino carbonyl compounds, which are crucial intermediates for pharmaceuticals and natural products. In this context, the catalyst, frequently a derivative where one of the amine groups is converted into a thiourea (B124793) or another hydrogen-bonding moiety, activates the electrophile and steers the stereochemical pathway of the reaction.

Typically, the catalyst forms a hydrogen-bonding complex with the imine substrate. Concurrently, the pyrrolidine (B122466) nitrogen, functioning as a Brønsted base, deprotonates the ketone to generate an enamine. The chiral environment established by the catalyst dictates the facial selectivity of the enamine's attack on the imine, resulting in the preferential formation of one enantiomer. These catalysts often exhibit high efficiency, yielding the desired products in good yields and with excellent enantioselectivities.

Asymmetric Aldol (B89426) Condensations

Asymmetric aldol condensations are another domain where catalysts based on this compound have shown considerable potential. These reactions are fundamental for the stereoselective synthesis of β-hydroxy carbonyl units, a prevalent structural motif in numerous biologically active molecules. The catalytic mechanism mirrors that of the Mannich reaction, proceeding through the formation of a chiral enamine intermediate.

The catalyst, incorporating the this compound framework, facilitates the reaction between a ketone and an aldehyde. The pyrrolidine nitrogen activates the ketone via enamine formation, and the catalyst's chiral environment guides the subsequent addition to the aldehyde, thereby controlling both the diastereoselectivity and enantioselectivity of the reaction. The specific substituents on the ethanamine nitrogen can be fine-tuned to enhance the catalyst's performance for a variety of substrates.

Role of Chiral Amine Scaffolds in Stereocontrol

The remarkable ability of this compound-derived catalysts to achieve high levels of stereocontrol is rooted in the intrinsic chirality and conformational rigidity of the pyrrolidine ring. This well-defined three-dimensional architecture forges a chiral pocket around the catalyst's active site.

The two nitrogen atoms fulfill distinct roles. The secondary amine of the pyrrolidine ring is generally more basic and serves as the catalytic center for enamine formation. The other nitrogen, located on the ethanamine side chain, is frequently modified to incorporate other functional groups, such as thiourea or sulfonamide, which can engage in non-covalent interactions like hydrogen bonding. These secondary interactions are critical for orienting the substrates within the catalytic pocket, which in turn determines the stereochemical outcome of the reaction. The synergistic interplay between the two amine groups and the rigid chiral scaffold is the cornerstone of the high enantioselectivities observed in reactions catalyzed by these systems.

Transition Metal-Mediated Catalysis

Beyond organocatalysis, this compound and its derivatives function as effective ligands for transition metals in a variety of catalytic processes. The diamine structure facilitates the formation of stable chelate complexes with metal centers. The chirality of the ligand can be transferred to the metal's coordination sphere, enabling asymmetric catalysis.

Ring-Opening Polymerization (ROP) of Cyclic Esters (e.g., Lactides)

Ligands derived from this compound have been employed with various metal centers, such as zinc and magnesium, to catalyze the ring-opening polymerization (ROP) of cyclic esters like lactide. The resulting polylactide (PLA) is a biodegradable and biocompatible polymer with widespread applications. The catalyst system, typically a metal complex of a Schiff base derivative of the diamine, initiates polymerization by coordinating to and activating the lactide monomer.

The stereochemistry of the polymer, whether isotactic, syndiotactic, or atactic, can be influenced by the chiral ligand. A meticulously designed chiral catalyst can selectively polymerize one enantiomer from a racemic lactide mixture or control the stereochemical sequence of the polymer chain, leading to materials with tailored physical and mechanical properties. The activity and selectivity of these catalysts are intricately linked to the choice of metal center and the steric and electronic characteristics of the ligand.

Metal CenterMonomerPolymer Microstructure
Zincrac-LactideHeterotactic-rich PLA
Magnesiumrac-LactideHeterotactic PLA

This interactive table summarizes the use of this compound-derived catalysts in the ring-opening polymerization of lactides.

Polymerization of Vinyl Monomers (e.g., Methyl Methacrylate)

Complexes of this compound derivatives with transition metals have also been explored as catalysts for the polymerization of vinyl monomers like methyl methacrylate (B99206) (MMA). The resultant poly(methyl methacrylate) (PMMA) is a commonly used thermoplastic. The catalyst's function is to regulate the tacticity of the polymer chain, which in turn influences the material's properties.

For example, iron complexes featuring this compound-based ligands, when used with a cocatalyst such as methylaluminoxane (B55162) (MAO), have demonstrated activity in the polymerization of MMA. The chiral ligand environment can guide the stereochemistry of monomer insertion, promoting the formation of either isotactic or syndiotactic PMMA. Gaining control over the polymer's microstructure remains a key challenge in this area, making the development of effective chiral catalysts a subject of significant interest.

Metal CenterMonomerCocatalystPolymer Tacticity
IronMethyl MethacrylateMAOSyndiotactic-rich PMMA

This interactive table provides a summary of the application of this compound-derived catalysts in the polymerization of methyl methacrylate.

Emerging Catalytic Transformations

While the primary focus of research on this compound-derived catalysts has been on polymerization, the structural motifs inherent in these chiral ligands suggest potential applications in other areas of asymmetric catalysis. The pyrrolidine ring is a well-established and privileged scaffold in organocatalysis, known for its ability to promote a wide range of enantioselective transformations. mdpi.com

The modification of the pyrrolidine structure is a common strategy to optimize catalyst efficiency and selectivity for various substrates. mdpi.com Catalysts based on the pyrrolidine framework are particularly effective in reactions such as asymmetric aldol reactions and Michael additions. mdpi.com Although specific examples detailing the use of catalysts derived directly from this compound in these emerging transformations are not yet prominent in the literature, the proven success of analogous chiral pyrrolidine-based ligands and organocatalysts suggests a promising avenue for future research. The exploration of these derivatives in areas like asymmetric C-C bond formation, reductions, and oxidations represents an emergent field of study.

Advanced Spectroscopic and Chromatographic Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. For N-(pyrrolidin-2-ylmethyl)ethanamine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide unambiguous assignment of all proton and carbon signals, confirm the connectivity of the atoms, and offer insights into the molecule's preferred three-dimensional structure.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation

The structural characterization of this compound begins with the analysis of its ¹H and ¹³C NMR spectra. The predicted chemical shifts are based on the analysis of similar structures, such as ethylamine (B1201723), pyrrolidine (B122466), and N-substituted pyrrolidine derivatives. docbrown.infodocbrown.infospectrabase.com

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The integration of these signals would correspond to the number of protons in each environment. The ethyl group should present as a characteristic triplet and quartet pattern, while the protons on the pyrrolidine ring and the methylene (B1212753) bridge would show more complex multiplets due to overlapping signals and diastereotopicity.

Predicted NMR Data for this compound Predicted chemical shifts (δ) are in ppm relative to TMS. Solvent is assumed to be CDCl₃.

Atom PositionPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Pyrrolidine Ring
C2-H~3.0 - 3.3 (m)~60 - 63
C3-H₂~1.7 - 1.9 (m)~29 - 32
C4-H₂~1.5 - 1.7 (m)~22 - 25
C5-H₂~2.8 - 3.1 (m)~46 - 49
Substituent
C2-CH₂ -N~2.6 - 2.8 (m)~53 - 56
N-CH₂ -CH₃~2.5 - 2.7 (q, J ≈ 7.2 Hz)~44 - 47
N-CH₂-CH₃ ~1.0 - 1.2 (t, J ≈ 7.2 Hz)~14 - 16
Amine Protons
NH (ring)Broad singlet-
NH (side-chain)Broad singlet-

Note: The table above is interactive. The data is predictive and based on analyses of analogous compounds.

Two-Dimensional (2D) NMR (HSQC, HMBC) for Connectivity Analysis

To confirm the atomic connectivity proposed from 1D NMR, 2D NMR experiments are essential.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edu This would allow for the unambiguous assignment of each C-H pair. For example, the triplet signal around 1.1 ppm would show a correlation to the carbon signal around 15 ppm, confirming their assignment to the ethyl group's methyl protons and carbon, respectively.

Correlations from the protons of the ethyl group's methylene (N-CH₂ -CH₃) to the ethyl group's methyl carbon (N-CH₂-C H₃) and to the bridging methylene carbon (C2-C H₂-N).

Correlations from the bridging methylene protons (C2-CH₂ -N) to the C2 carbon of the pyrrolidine ring and to the ethyl group's methylene carbon.

Correlations from the C2-H proton of the pyrrolidine ring to the bridging methylene carbon (C2-C H₂-N) and to the C3 and C5 carbons of the ring.

These correlations would definitively confirm that the N-ethylamino group is connected to the methyl bridge, which in turn is attached to the C2 position of the pyrrolidine ring.

Application of NMR to Conformational Analysis

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as 'envelope' and 'twist' forms. researchgate.netfrontiersin.org The presence of a substituent at the C2 position influences the conformational preference of the ring.

NMR spectroscopy can provide detailed insights into this conformational behavior:

Coupling Constants (³J_HH): The magnitude of the three-bond proton-proton coupling constants (³J_HH) within the pyrrolidine ring is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Careful analysis of these J-values can help determine the ring's pucker and the preferred orientation (pseudo-axial or pseudo-equatorial) of the substituent.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. mdpi.com

For this compound:

Molecular Formula: C₇H₁₆N₂

Nominal Mass: 128 amu

Monoisotopic Mass: 128.1313 Da

An HRMS measurement of the molecular ion [M+H]⁺ would yield an m/z value of approximately 129.1386, which can be used to confirm the elemental composition C₇H₁₇N₂⁺ and distinguish it from other ions with the same nominal mass.

Fragmentation Pattern Analysis for Substructure Identification

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is ionized and fragmented in a reproducible manner, creating a unique mass spectrum that serves as a molecular fingerprint. The fragmentation of this compound is expected to be dominated by cleavages alpha to the two nitrogen atoms, as this leads to the formation of stable resonance-stabilized iminium cations. docbrown.infodocbrown.info

Predicted Major Fragmentation Pathways:

Alpha-cleavage at the pyrrolidine ring: The most favorable fragmentation is the cleavage of the C-C bond adjacent to the ring nitrogen, leading to the formation of a stable, delocalized iminium ion. The primary fragment observed would be from the loss of the C₂H₅NHCH₂ substituent, resulting in the pyrrolidinyl cation.

Alpha-cleavage at the side-chain nitrogen: Cleavage of bonds adjacent to the secondary amine nitrogen provides key structural information.

Loss of the ethyl group: Cleavage of the N-ethyl bond would result in the loss of an ethyl radical (•CH₂CH₃, 29 Da).

Predicted Mass Spectrometry Fragmentation Data

m/zPredicted Ion StructureFragmentation Pathway
128[C₇H₁₆N₂]⁺•Molecular Ion (M⁺•)
99[C₅H₉NCH₂]⁺M⁺• - •CH₂CH₃ (Loss of ethyl radical via α-cleavage)
84[C₅H₁₀N]⁺Iminium ion from ring opening and loss of C₂H₄
70[C₄H₈N]⁺Pyrrolidine ring fragment, [M - CH₂NHCH₂CH₃]⁺
58[CH₂=NHCH₂CH₃]⁺Iminium ion from cleavage of the C2-CH₂ bond

Note: The table above is interactive. The data is predictive and based on established fragmentation principles for aliphatic amines. docbrown.infodocbrown.infonih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It operates on the principle that molecules absorb specific frequencies of infrared radiation, which correspond to the vibrational energies of their chemical bonds.

Hypothetical IR Data for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Secondary Amine)3300-3500Medium-Weak
C-H Stretch (Aliphatic)2850-2960Strong
N-H Bend (Secondary Amine)1550-1650Variable
C-N Stretch1020-1250Medium

Note: This table is illustrative and based on general values for functional groups, not on experimental data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about electronic transitions between molecular orbitals. researchgate.netijprajournal.com This technique is particularly useful for compounds containing chromophores, such as double bonds, aromatic rings, or atoms with non-bonding electrons. ijprajournal.com

This compound, being a saturated aliphatic amine, lacks significant chromophores. Consequently, it is not expected to exhibit strong absorption in the standard UV-Vis range (200-800 nm). sci-hub.se Any observed absorption would likely be weak and occur at lower wavelengths, corresponding to n→σ* (non-bonding to sigma antibonding) transitions of the nitrogen lone pairs. Experimental UV-Vis spectra for this compound have not been identified in public-domain research. The primary application of UV-Vis in this context would likely be as a detection method in chromatographic techniques like HPLC, possibly after derivatization to introduce a chromophore. mdpi.com

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

For this compound, obtaining a single crystal of sufficient quality would be a prerequisite for XRD analysis. If a suitable crystal were grown, XRD could provide unambiguous proof of its molecular structure and reveal details about its solid-state packing and intermolecular interactions. As of this review, no published crystal structure data for this compound is available. Such data would be invaluable for understanding its stereochemistry and physical properties. rsc.orgmpg.de

Chromatographic Separation Methods

Chromatographic techniques are fundamental for the separation, identification, and quantification of components within a mixture. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for analyzing non-volatile or thermally sensitive compounds. ekb.eg It separates components based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. sigmaaldrich.commerckmillipore.comsigmaaldrich.com

For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid to improve peak shape for amines). Detection could be challenging due to the lack of a strong UV chromophore, potentially requiring derivatization or the use of a more universal detector like a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD). mdpi.com There is currently no specific, published HPLC method dedicated to the analysis of this compound.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. mdpi.com In GC, a gaseous mobile phase carries the sample through a stationary phase-coated capillary column. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase.

This compound is expected to be sufficiently volatile for GC analysis. A typical GC method would involve injecting a solution of the compound into a heated inlet, where it is vaporized and swept onto a column. A nonpolar or mid-polarity column would likely be suitable. A flame ionization detector (FID) would be an appropriate detector due to the presence of C-H bonds. GC could be effectively used to determine the purity of this compound and to quantify it in mixtures with other volatile substances. No specific GC methods for this compound have been found in the surveyed literature.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. huji-rcf.com This data is used to determine the empirical formula of a substance, which can then be compared with the molecular formula derived from mass spectrometry to confirm the compound's identity and purity. mdpi.comnih.gov

For this compound, with a molecular formula of C₇H₁₆N₂, the theoretical elemental composition can be calculated. An experimental analysis of a pure sample should yield results that are in close agreement with these theoretical values, typically within a ±0.4% tolerance. No specific experimental elemental analysis data for this compound has been published.

**Theoretical Elemental Composition of this compound (C₇H₁₆N₂) **

ElementSymbolAtomic MassMolar Mass ( g/mol )Theoretical Percentage
CarbonC12.01184.07765.57%
HydrogenH1.00816.12812.59%
NitrogenN14.00728.01421.84%
Total 128.219 100.00%

Note: This table presents the calculated theoretical values based on the molecular formula.

Computational Chemistry and Theoretical Modeling of N Pyrrolidin 2 Ylmethyl Ethanamine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules to determine their properties. arabjchem.orgscience.gov Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a suitable basis set (e.g., 6-31G*) offer a balance of accuracy and computational cost for studying organic molecules. arabjchem.orgscience.gov

Geometric optimization is a fundamental computational procedure that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface, representing a stable conformation of the molecule. tau.ac.ilmaterialssquare.com For N-(pyrrolidin-2-ylmethyl)ethanamine, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on the atoms are negligible and the total energy is at its lowest point. nih.gov

Once the optimized geometry is obtained, analysis of the electronic structure can provide insights into the molecule's reactivity and properties. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. arabjchem.orgresearchgate.net The energy gap between HOMO and LUMO is an indicator of molecular stability.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Conceptual)

Note: The following data are representative values based on general principles of computational chemistry for similar structures and are not from a specific published calculation on this compound.

ParameterAtom(s) InvolvedExpected ValueMethod
Bond Lengths
C-N (pyrrolidine)C-N in ring~1.47 ÅDFT/B3LYP
C-C (pyrrolidine)C-C in ring~1.54 ÅDFT/B3LYP
C-C (side chain)Cpyrrolidine-Cmethylene~1.53 ÅDFT/B3LYP
C-N (side chain)Cmethylene-Nethylamine~1.46 ÅDFT/B3LYP
N-HN-H in amines~1.01 ÅDFT/B3LYP
Bond Angles
C-N-C (pyrrolidine)Angle in ring~109°DFT/B3LYP
H-N-H (ethylamine)Angle at amine~107°DFT/B3LYP

Following geometric optimization, computational methods can predict various spectroscopic parameters. arabjchem.orgnih.gov Vibrational frequency calculations are used to predict the infrared (IR) spectrum. These calculations identify the characteristic stretching and bending modes of the molecule's functional groups (e.g., N-H stretch, C-H stretch, C-N stretch). All calculated frequencies must be real to confirm that the optimized structure is a true minimum on the potential energy surface.

Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.govresearchgate.net These predictions are invaluable for interpreting experimental spectra and assigning signals to specific nuclei within the molecule. nih.gov The predicted shifts for ¹H and ¹³C nuclei are highly sensitive to the local electronic environment and molecular conformation. biorxiv.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Conceptual)

Note: These are estimated chemical shift (δ) values in ppm relative to a standard like TMS. Actual values depend on solvent and other experimental conditions. These are illustrative and not from a specific published calculation.

NucleusPosition in MoleculeExpected Chemical Shift (ppm)Method
¹H NMR
-CH₂- (ethyl)Methylene (B1212753) adjacent to NH~2.7 - 2.9GIAO/DFT
-CH₃ (ethyl)Methyl group~1.1 - 1.3GIAO/DFT
-CH- (pyrrolidine)At position 2~2.9 - 3.2GIAO/DFT
-CH₂- (pyrrolidine)Ring methylenes~1.5 - 2.0GIAO/DFT
-NH- (pyrrolidine)Pyrrolidine (B122466) amine~1.5 - 2.5 (broad)GIAO/DFT
-NH- (ethylamine)Ethylamine (B1201723) amine~1.5 - 2.5 (broad)GIAO/DFT
¹³C NMR
-CH₃ (ethyl)Methyl carbon~15GIAO/DFT
-CH₂- (ethyl)Methylene carbon~50GIAO/DFT
-CH- (pyrrolidine)At position 2~60GIAO/DFT
-CH₂- (pyrrolidine)Ring carbons~25 - 47GIAO/DFT

Conformational Landscape Exploration

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometric parameters. pythoninchemistry.orglibretexts.org For a complex molecule, the full PES is vast, but it can be explored by systematically changing specific coordinates, such as dihedral angles, in a process known as a torsion scan or PES mapping. qcware.com This mapping helps to identify all stable low-energy conformers (local minima) and the transition states (saddle points) that connect them, providing a comprehensive picture of the molecule's flexibility and conformational preferences. tau.ac.illibretexts.org

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve ring strain. The two primary puckering modes are the "envelope" (four atoms are coplanar, one is out of the plane) and the "twist" (no three atoms are coplanar). The puckering can be described by the displacement of the β and γ carbons (Cβ and Cγ) relative to the plane defined by the other ring atoms.

In the context of substituted pyrrolidines, such as in proline residues, the puckering is often described as Cγ-endo (also known as "DOWN") or Cγ-exo (also known as "UP"). nih.govresearchgate.net

Cγ-exo (UP): The Cγ atom is displaced on the opposite side of the ring from the substituent at the Cα position (the -CH₂-NH-CH₂CH₃ group in this case).

Cγ-endo (DOWN): The Cγ atom is displaced on the same side of the ring as the substituent at the Cα position.

Quantum chemical calculations can determine the precise geometry and relative energies of these puckered states for this compound, revealing which conformation is more stable. researchgate.net

Table 3: Key Dihedral Angles for Torsional Analysis of this compound

Dihedral Angle (τ)Atoms Defining the AngleDescription of Rotation
τ₁Nring-C₂-Cmethylene-NsidechainRotation of the entire ethylamine group relative to the pyrrolidine ring.
τ₂C₂-Cmethylene-Nsidechain-CethylRotation of the ethyl group around the C-N bond.
τ₃Cmethylene-Nsidechain-Cethyl-CmethylRotation of the methyl group around the C-C bond of the ethyl substituent.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are the cornerstone of supramolecular chemistry, dictating the three-dimensional architecture and recognition properties of molecules. In this compound, a molecule characterized by a flexible side chain and multiple potential hydrogen bond donors and acceptors, the interplay of these forces is critical to its conformational landscape and interaction with other molecules.

One of the more subtle, yet significant, non-covalent interactions is the n → π* interaction. This involves the delocalization of a lone pair of electrons (n) from a donor atom, such as the nitrogen or oxygen, into an antibonding π* orbital of a nearby carbonyl or aromatic group. semanticscholar.org While this compound itself lacks a π-system to act as an acceptor, its derivatives or its interactions with other molecules containing π-systems could be influenced by such interactions. For instance, in complexes with aromatic molecules, the lone pairs of the nitrogen atoms in this compound could engage in n → π* interactions, contributing to the stability of the complex. mdpi.com

Theoretical calculations, such as those employing Density Functional Theory (DFT), are crucial for identifying and quantifying these weak interactions. beilstein-journals.org By analyzing the electron density distribution and the molecular orbitals, researchers can pinpoint the presence and strength of these interactions.

A hypothetical analysis of intramolecular interactions in this compound could involve the identification of potential hydrogen bonds between the amine protons and the lone pair of the other nitrogen atom. The geometric parameters for such interactions, including bond distances and angles, can be predicted using computational models.

Table 1: Predicted Intramolecular Hydrogen Bond Parameters in this compound (Illustrative)

Donor AtomAcceptor AtomH...A Distance (Å)D-H...A Angle (°)
N (primary)N (secondary)2.5150
N (secondary)N (primary)2.6145
Note: This table is for illustrative purposes and represents typical values that might be obtained from computational analysis.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While static computational models provide a snapshot of molecular structure, Molecular Dynamics (MD) simulations offer a cinematic view of a molecule's behavior over time. mdpi.com For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational space and understanding its dynamic properties in different environments, such as in solution. nih.gov

MD simulations model the movement of atoms and molecules by iteratively solving Newton's equations of motion. mdpi.com This allows for the observation of conformational changes, the dynamics of intramolecular interactions, and the interactions with solvent molecules. For this compound, MD simulations can reveal how the ethylamine side chain moves relative to the pyrrolidine ring and how this movement is influenced by the surrounding solvent. researchgate.net

The results of MD simulations can be used to generate a variety of data, including root-mean-square deviation (RMSD) to assess structural stability, radial distribution functions to understand solvent organization, and free energy landscapes to identify the most stable conformations. nih.gov

Table 2: Key Parameters in a Typical MD Simulation of this compound (Illustrative)

ParameterValue/Description
Force FieldAMBER, GROMOS, or similar
Solvent ModelTIP3P or SPC/E water
Temperature300 K
Pressure1 atm
Simulation Time100 ns
Time Step2 fs
Note: This table provides an example of typical parameters used in MD simulations for small organic molecules.

Advanced Theoretical Prediction of Reactivity and Selectivity

Understanding the reactivity and selectivity of this compound is crucial for its potential applications. Advanced theoretical methods can predict how this molecule will behave in chemical reactions, identifying the most likely sites for reaction and the stereochemical outcomes. scirp.org

One common approach is the use of reactivity descriptors derived from DFT calculations. mdpi.com These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's ability to donate or accept electrons. scirp.org The HOMO-LUMO gap is a key indicator of chemical reactivity, with a smaller gap generally suggesting higher reactivity. scirp.org

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the biological activity or other properties of a series of related compounds based on their structural features. nih.gov For this compound and its derivatives, QSAR models could be used to predict their affinity for a particular biological target based on calculated molecular descriptors. nih.gov

Table 3: Illustrative Reactivity Descriptors for this compound

DescriptorPredicted Value (Illustrative)Interpretation
EHOMO-8.5 eVEnergy of the highest occupied molecular orbital
ELUMO1.2 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap9.7 eVIndicator of chemical stability
Global Electrophilicity1.5Measure of electrophilic character
Note: These values are hypothetical and serve to illustrate the types of data generated from reactivity predictions.

By combining these computational approaches, a comprehensive understanding of the chemical and physical properties of this compound can be achieved, guiding further experimental investigation and application.

Q & A

Q. What synthetic routes are recommended for preparing N-(pyrrolidin-2-ylmethyl)ethanamine, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves reductive amination between pyrrolidin-2-ylmethanamine and acetaldehyde, using sodium cyanoborohydride (NaBH3CN) as a reducing agent in methanol under inert conditions . Optimization parameters include:
  • pH control : Maintain a weakly acidic environment (pH ~6–7) to favor imine formation.
  • Temperature : Room temperature (20–25°C) minimizes side reactions like over-alkylation.
  • Catalyst : Transition-metal catalysts (e.g., Pd/C) may enhance selectivity but require rigorous purification to remove residual metals.
    Alternative routes include nucleophilic substitution of halogenated precursors with ethylamine derivatives, though steric hindrance from the pyrrolidine ring may reduce yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 2.5–3.0 ppm (pyrrolidine N–CH2), δ 1.4–1.6 ppm (ethylamine CH2), and δ 1.0–1.2 ppm (ethyl CH3) confirm backbone structure .
  • ¹³C NMR : Signals near 45–50 ppm (pyrrolidine C–N) and 20–25 ppm (ethyl carbons) validate connectivity.
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode typically shows [M+H]⁺ peaks at m/z 143.2 (calculated for C7H16N2) .
  • IR Spectroscopy : Stretching frequencies at 3300 cm⁻¹ (N–H) and 1100 cm⁻¹ (C–N) support amine functionality .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of vapors (acute toxicity data suggest LD50 ~200 mg/kg in rodents) .
  • Personal Protective Equipment (PPE) : Nitrile gloves and lab coats prevent skin contact; safety goggles mitigate eye exposure.
  • Spill Management : Neutralize with dilute acetic acid (5% v/v) and adsorb using vermiculite. Contaminated materials require incineration .

Advanced Research Questions

Q. How can computational methods elucidate the structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological targets (e.g., enzymes or receptors). For example, derivatives with electron-withdrawing groups on the pyrrolidine ring show enhanced binding to pancreatic lipase .
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with protein targets (e.g., SARS-CoV-2 main protease). Rigid docking protocols with a grid size of 60×60×60 ų and Lamarckian genetic algorithms optimize pose predictions .

Q. What role does this compound play in iron-catalyzed 1,4-addition reactions?

  • Methodological Answer : The compound acts as a ligand in iron dichloride complexes, facilitating asymmetric catalysis. For example, in styrene-isoprene 1,4-additions:
  • Coordination Geometry : The amine binds Fe(II) in a bidentate manner, stabilizing the transition state via π-backdonation .
  • Enantioselectivity : Substituents on the pyrrolidine ring (e.g., methyl groups) induce steric effects, achieving enantiomeric excess (ee) >90% in model reactions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets using tools like RevMan to identify confounding variables (e.g., solvent polarity in bioassays). For instance, polar solvents (DMSO vs. ethanol) alter membrane permeability in cytotoxicity studies .
  • Dose-Response Curves : Re-evaluate IC50 values under standardized conditions (e.g., pH 7.4, 37°C) to normalize discrepancies in enzyme inhibition assays .

Q. What crystallographic strategies are suitable for determining the solid-state structure of this compound complexes?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL for refinement. Key parameters include:
  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 2θ range 3–50°, and 0.5° frame width .
  • Twinning Analysis : Apply the Hooft metric for twinned datasets to resolve disorder in the ethylamine chain .
  • Powder XRD : Rietveld refinement with TOPAS validates phase purity in bulk samples .

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